N-Debenzoyl-N-propanoyl-10-deacetylpaclitaxel
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Overview
Description
N-Debenzoyl-N-propanoyl-10-deacetylpaclitaxel is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is often referred to as Paclitaxel Impurity 28 and is used in research to study the structure and function of microtubules, which are essential components of the cell’s cytoskeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Debenzoyl-N-propanoyl-10-deacetylpaclitaxel involves multiple steps, starting from paclitaxelThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound meets the required purity standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-Debenzoyl-N-propanoyl-10-deacetylpaclitaxel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
N-Debenzoyl-N-propanoyl-10-deacetylpaclitaxel has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the structure and properties of paclitaxel derivatives.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division and other cellular processes.
Medicine: Utilized in pharmacological studies to understand the mechanism of action of paclitaxel and its derivatives.
Industry: Applied in the development of new chemotherapeutic agents and in quality control processes for pharmaceutical production
Mechanism of Action
The mechanism of action of N-Debenzoyl-N-propanoyl-10-deacetylpaclitaxel involves its interaction with microtubules. It binds to the tubulin subunits, stabilizing the microtubules and preventing their depolymerization. This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: The parent compound, widely used in cancer treatment.
Docetaxel: Another chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A derivative of docetaxel with improved efficacy against certain cancer types.
Uniqueness
N-Debenzoyl-N-propanoyl-10-deacetylpaclitaxel is unique due to its specific structural modifications, which provide insights into the structure-activity relationship of paclitaxel derivatives. These modifications can lead to differences in pharmacokinetics, toxicity, and therapeutic efficacy, making it a valuable compound for research and development .
Properties
IUPAC Name |
[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H49NO13/c1-7-28(45)42-30(23-14-10-8-11-15-23)32(47)37(50)53-25-19-41(51)35(54-36(49)24-16-12-9-13-17-24)33-39(6,34(48)31(46)29(21(25)2)38(41,4)5)26(44)18-27-40(33,20-52-27)55-22(3)43/h8-17,25-27,30-33,35,44,46-47,51H,7,18-20H2,1-6H3,(H,42,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIZSANARCWOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49NO13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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